Ethyl benzothioylcarbamate

Thermochemistry Energetic materials compatibility Volatility assessment

Ethyl benzothioylcarbamate (systematically O-ethyl N-benzoylthiocarbamate, CAS 6958-78-7) is a member of the N-acylthiocarbamic-O-alkylester family. These compounds function as bidentate (O,S)-chelating ligands toward multivalent metal ions and serve as extractants for heavy metals, intermediates in heterocyclic synthesis, and collectors in ore flotation.

Molecular Formula C10H11NO2S
Molecular Weight 209.27 g/mol
Cat. No. B13896215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl benzothioylcarbamate
Molecular FormulaC10H11NO2S
Molecular Weight209.27 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=S)C1=CC=CC=C1
InChIInChI=1S/C10H11NO2S/c1-2-13-10(12)11-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,14)
InChIKeyCMLDIQZIMOKRFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Benzothioylcarbamate (O-Ethyl N-Benzoylthiocarbamate, CAS 6958-78-7): Core Identity and Procurement-Relevant Class Definition


Ethyl benzothioylcarbamate (systematically O-ethyl N-benzoylthiocarbamate, CAS 6958-78-7) is a member of the N-acylthiocarbamic-O-alkylester family. These compounds function as bidentate (O,S)-chelating ligands toward multivalent metal ions and serve as extractants for heavy metals, intermediates in heterocyclic synthesis, and collectors in ore flotation [1]. The compound crystallizes in the orthorhombic space group Pna21 with unit cell parameters a = 9.941(3) Å, b = 9.352(3) Å, c = 10.962(3) Å, V = 1019.1(5) ų, Z = 4, as determined by single-crystal X-ray diffraction [2].

Why O-Alkyl Chain Length in N-Benzoylthiocarbamates Cannot Be Ignored: The Substitution Risk for Ethyl Benzothioylcarbamate


Within the N-benzoylthiocarbamic-O-alkylester series, the O-alkyl substituent is not a passive spectator. Altering the alkyl chain length from ethyl to n-butyl or n-hexyl changes the standard molar enthalpy of combustion by up to 45% and the sublimation enthalpy by up to 25% [1]. These thermodynamic shifts directly affect volatility, ligand–metal binding energetics, and ultimately performance in extraction and complexation applications [2]. Consequently, treating O-ethyl, O-butyl, or O-hexyl analogs as interchangeable procurement items without verifying application-specific thermodynamic data risks suboptimal extraction yields, altered complex stability, and failed process reproducibility.

Head-to-Head Quantitative Differentiation of Ethyl Benzothioylcarbamate vs. Its Closest O-Alkyl Homologs


Standard Molar Enthalpy of Combustion and Sublimation: Ethyl vs. n-Butyl vs. n-Hexyl Esters

The ethyl ester exhibits the lowest standard molar enthalpy of combustion (−ΔcUm°(cr) = 5777.9 ± 2.2 kJ·mol⁻¹) and the lowest standard molar enthalpy of sublimation (ΔcrgHm° = 112.2 ± 1.3 kJ·mol⁻¹) among the three measured N-benzoylthiocarbamic-O-alkylesters [1]. The n-butyl homolog requires 22.8% more energy for combustion (7094.5 ± 2.5 kJ·mol⁻¹) and 7.6% more for sublimation (120.7 ± 1.8 kJ·mol⁻¹); the n-hexyl homolog requires 45.4% more for combustion (8402.2 ± 3.1 kJ·mol⁻¹) and 24.5% more for sublimation (139.7 ± 2.4 kJ·mol⁻¹) [1].

Thermochemistry Energetic materials compatibility Volatility assessment

Standard Molar Enthalpy of Formation of Crystalline Ni(II) Complexes: Ethyl vs. n-Butyl vs. n-Hexyl Ligands

The Ni(II) complex of the ethyl ester, Ni(PhCONCSOEt)₂, has a standard molar enthalpy of formation in the crystalline phase of −ΔfHm°(cr) = 619.2 ± 6.1 kJ·mol⁻¹, which is 14.2% lower than the n-butyl analog (707.4 ± 6.2 kJ·mol⁻¹) and 29.6% lower than the n-hexyl analog (802.6 ± 8.3 kJ·mol⁻¹) [1]. The derived metal–ligand exchange enthalpies indicate that increasing ester-alkyl chain length does not significantly alter the difference between metal-to-ligand binding enthalpy and hydrogen-binding enthalpy, {D(M–L)−D(H–L)} [1].

Coordination chemistry Metal extraction Ligand design

Crystal Packing Dimensionality: 2D Sheet Architecture vs. 1D Chain Architecture in Aroylthiocarbamates

O-Ethyl N-benzoylthiocarbamate (C₁₀H₁₁NO₂S) assembles into two-dimensional sheets through a combination of two-centre N–H···O and C–H···S hydrogen bonds and a three-centre C–H···(O,S) hydrogen bond [1]. In contrast, the closely related O-ethyl N-(4-methylbenzoyl)thiocarbamate (C₁₁H₁₃NO₂S) forms only one-dimensional chains of rings, which are then linked into sheets by an aromatic π–π stacking interaction [1]. The unit cell of the title compound is orthorhombic, space group Pna21, with a = 9.941(3), b = 9.352(3), c = 10.962(3) Å, V = 1019.1(5) ų [2]; comparative unit cell data for the 4-methylbenzoyl analog are not reported in the same study.

Solid-state chemistry Crystal engineering Formulation stability

Protonation and Ni(II) Complexation Thermodynamics in Solution: Ethyl Ester as the Baseline for O-Alkyl Series

Calorimetric titration of a series of five N-benzoylthiocarbamic-O-alkylesters (R = Et, i-Pr, n-Bu, n-Hex, n-Dodec) in 1,4-dioxane/water demonstrated that the free ligands react as NH-acids, with the ethyl ester serving as the most hydrophilic and least sterically hindered member of the series [1]. Enthalpies of protonation and Ni(II) complex formation were measured for all five homologs; the ethyl ester showed the smallest entropic penalty upon complexation due to the minimal solvation shell reorganization required for the short alkyl chain [1]. Quantitative stability constants (log β) are reported in the primary literature for Ni(II), Cu(II), and Pb(II) in 75 vol% dioxane/water, with the ethyl ester exhibiting the highest solubility and fastest complexation kinetics in this medium [2].

Solution thermodynamics Stability constants Metal ion sensing

Procurement-Relevant Application Scenarios for Ethyl Benzothioylcarbamate Based on Quantitative Evidence


Volatility-Dependent Processes: Chemical Vapor Deposition (CVD) and Thermal Fragrance/Intermediate Release

The ethyl ester's sublimation enthalpy of only 112.2 ± 1.3 kJ·mol⁻¹—7.6% lower than the n-butyl analog and 24.5% lower than the n-hexyl analog [1]—makes it the preferred precursor when volatility and low-temperature sublimation are process-critical. Procurement for CVD of metal sulfide thin films or thermally triggered release applications should specify the ethyl ester to minimize energy input and reduce thermal decomposition side products.

Hydrometallurgical Silver(I) Extraction with Optimized Mass Transfer

N-Benzoylthiocarbamic-O-alkylesters extract silver(I) as neutral complexes with yields exceeding 99% [1]. The ethyl ester's minimal alkyl chain maximizes solubility in aqueous-organic mixed phases and accelerates phase-transfer kinetics relative to butyl or hexyl homologs [2]. For high-throughput liquid–liquid extraction circuits, the ethyl ester reduces equilibration time and organic-phase viscosity, directly improving process economics.

Reversible Metal Chelation in Switchable Sensors and Controlled-Release Systems

The Ni(II) complex of the ethyl ester has a formation enthalpy (−ΔfHm°(cr)) of 619.2 ± 6.1 kJ·mol⁻¹, which is 88.2 kJ·mol⁻¹ less exothermic than the n-butyl analog [1]. This lower thermodynamic stability facilitates reversible metal binding under mild conditions, making the ethyl ester the ligand of choice for sensors requiring repeated cycling or for controlled-release formulations where decomplexation must occur at low energy thresholds.

Crystal Engineering and Solid-Formulation Design Exploiting 2D Sheet Packing

The orthorhombic Pna21 structure with 2D hydrogen-bonded sheets (a = 9.941, b = 9.352, c = 10.962 Å, V = 1019.1 ų) [1] provides a distinct crystal packing motif compared to the 1D chain architecture of the 4-methylbenzoyl analog [2]. For solid-form screening in pharmaceutical or agrochemical co-crystal development, the ethyl benzoyl derivative offers a predictable 2D supramolecular synthon that can be exploited for property tuning.

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